molecular formula C73H126N26O18 B047842 Riqrgpgrafvtigk CAS No. 114991-28-5

Riqrgpgrafvtigk

Cat. No.: B047842
CAS No.: 114991-28-5
M. Wt: 1655.9 g/mol
InChI Key: SMHASQROABALLM-ROQHZCFESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hiv (GP120) fragment (315-329) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to ensure precision and efficiency. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Hiv (GP120) fragment (315-329) can undergo various chemical reactions, including:

    Oxidation: This reaction can affect the methionine residues in the peptide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis techniques.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues results in methionine sulfoxide .

Scientific Research Applications

Hiv (GP120) fragment (315-329) has numerous applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Hiv (GP120) fragment (308-322): Another peptide derived from the gp120 protein, involved in similar interactions with the CD4 receptor.

    Hiv (GP120) fragment (330-344): A different segment of the gp120 protein, also studied for its role in HIV entry.

Uniqueness

Hiv (GP120) fragment (315-329) is unique due to its specific sequence and its critical role in the initial binding of HIV to the CD4 receptor. This makes it a valuable target for research aimed at preventing HIV infection .

Properties

IUPAC Name

(2S)-6-amino-2-[[2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H126N26O18/c1-9-39(5)56(66(112)87-36-53(103)91-48(70(116)117)23-14-15-29-74)97-69(115)58(42(8)100)98-67(113)55(38(3)4)95-64(110)49(34-43-20-12-11-13-21-43)94-59(105)41(7)89-62(108)46(25-18-32-85-73(81)82)90-52(102)35-86-65(111)50-26-19-33-99(50)54(104)37-88-61(107)45(24-17-31-84-72(79)80)92-63(109)47(27-28-51(76)101)93-68(114)57(40(6)10-2)96-60(106)44(75)22-16-30-83-71(77)78/h11-13,20-21,38-42,44-50,55-58,100H,9-10,14-19,22-37,74-75H2,1-8H3,(H2,76,101)(H,86,111)(H,87,112)(H,88,107)(H,89,108)(H,90,102)(H,91,103)(H,92,109)(H,93,114)(H,94,105)(H,95,110)(H,96,106)(H,97,115)(H,98,113)(H,116,117)(H4,77,78,83)(H4,79,80,84)(H4,81,82,85)/t39-,40-,41-,42+,44-,45-,46-,47-,48-,49-,50-,55-,56-,57-,58-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHASQROABALLM-ROQHZCFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N1CCCC1C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C73H126N26O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1655.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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